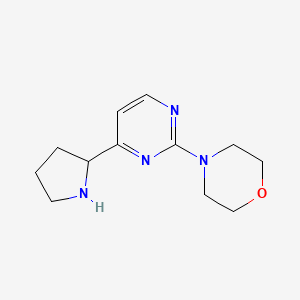

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

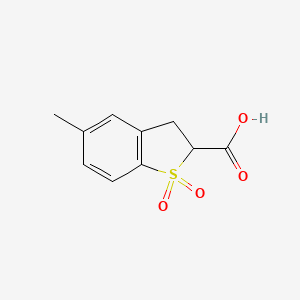

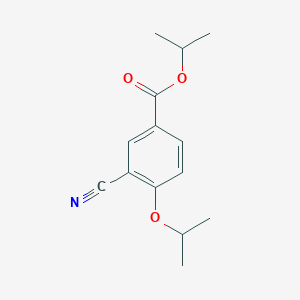

“4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C12H18N4O . It is often used in the field of medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .

Synthesis Analysis

The synthesis of “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” involves several steps, including condensation reaction, chlorination, and nucleophilic substitution . The synthetic methods have been optimized to make them more suitable for industrial production .Molecular Structure Analysis

The molecular weight of “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” is 307.22 g/mol . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The pyrrolidine ring in “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” is a versatile and readily accessible synthetic building block. It can be introduced as an amine reagent or built according to various synthetic methodologies .Applications De Recherche Scientifique

1. Kinase Inhibition and Cancer Research

4-(Pyrimidin-4-yl)morpholines, including structures similar to 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine, have been identified as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial in cancer research. Their morpholine component forms key hydrogen bonding interactions and confers selectivity over a broader kinome, making them significant in the development of cancer therapeutics (Hobbs et al., 2019).

2. Antitumor and Anti-Inflammatory Applications

Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their role in antitumor and anti-inflammatory applications (Lei et al., 2017).

3. DNA-Dependent Protein Kinase Inhibition

Compounds containing morpholine structures have demonstrated potent inhibition of DNA-dependent protein kinase (DNA-PK), crucial in DNA repair and cellular response to DNA damage. This activity is significant in the context of enhancing the effects of ionizing radiation in cancer therapy (Cano et al., 2010).

4. Development of Functionalized Tetrahydropyrimidin-Thiones

In the synthesis of functionalized tetrahydropyrimidin-thiones, morpholine derivatives have been used. These compounds have applications in various chemical reactions, potentially leading to pharmacologically active substances (Liu et al., 2014).

5. Photophysical and Biomolecular Binding Properties

Research into 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has revealed significant photophysical properties and strong interactions with ct-DNA. This suggests potential applications in the development of new materials and drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).

6. Hydrogen-Bonded Sheet Structures in Chemistry

Studies on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines have provided insights into hydrogen-bonded sheet structures, enhancing understanding of molecular interactions and electronic polarization, useful in material science and crystallography (Orozco et al., 2008).

7. Synthesis of Benzimidazoles for Pharmacological Activity

Morpholine derivatives have been synthesized as part of new compounds with benzimidazole, displaying activities like antiglycation, antiserotonin, and anti-angiotensin, indicating potential in drug development (Zhukovskaya et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” is not mentioned in the search results, morpholine derivatives have been shown to have a wide range of biological activities. They can enhance the potency of a molecule through molecular interactions with target proteins .

Orientations Futures

The future directions for “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles is a key area of interest .

Propriétés

IUPAC Name |

4-(4-pyrrolidin-2-ylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-2-10(13-4-1)11-3-5-14-12(15-11)16-6-8-17-9-7-16/h3,5,10,13H,1-2,4,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTKCSGTXZTWBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NC=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)

![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)